3-Bromo-5-isoxazolecarboxaldehyde

説明

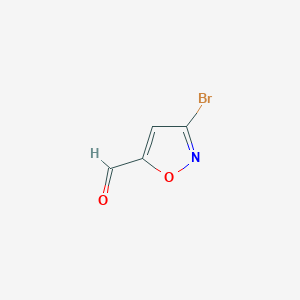

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2/c5-4-1-3(2-7)8-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGNLDFDLLMAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564972 | |

| Record name | 3-Bromo-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220780-57-4 | |

| Record name | 3-Bromo-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1,2-oxazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 3 Bromo 5 Isoxazolecarboxaldehyde

Reactivity of the Aldehyde Group

The aldehyde group in 3-bromo-5-isoxazolecarboxaldehyde is a key site for various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Oxime Formation and Other Condensation Reactions

The aldehyde functional group readily undergoes condensation reactions with primary amines and their derivatives. A significant reaction in this category is the formation of oximes through its reaction with hydroxylamine (B1172632). This reaction is a foundational step for creating more complex molecules. For instance, the resulting oxime can be further dehydrated to a nitrile or can participate in rearrangements and cyclization reactions.

Other condensation reactions include the formation of hydrazones and semicarbazones by reacting the aldehyde with hydrazine (B178648) and semicarbazide, respectively. These reactions are crucial for creating derivatives with potential applications in medicinal chemistry and materials science.

Oxidation and Reduction Pathways

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde group to a carboxylic acid, yielding 3-bromo-5-isoxazolecarboxylic acid, can be achieved using various oxidizing agents. This transformation is valuable for introducing a carboxylic acid moiety, which can then undergo further reactions such as esterification or amidation.

Reduction: The reduction of the aldehyde to a primary alcohol, (3-bromoisoxazol-5-yl)methanol, can be accomplished using reducing agents like sodium borohydride (B1222165). This alcohol derivative opens up pathways for ether synthesis and other transformations involving the hydroxyl group.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. This class of reactions is fundamental to carbon-carbon bond formation and the introduction of various functional groups. Examples include:

Grignard Reactions: Reaction with Grignard reagents (R-MgBr) allows for the introduction of alkyl or aryl groups, leading to the formation of secondary alcohols.

Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene, offering a route to a wide array of unsaturated derivatives.

Cyanohydrin Formation: The addition of a cyanide ion (from sources like potassium cyanide) to the aldehyde group results in the formation of a cyanohydrin. This introduces a nitrile group and a hydroxyl group in a single step, which can be further elaborated.

Reactivity of the Bromine Substituent

The bromine atom at the 3-position of the isoxazole (B147169) ring serves as a versatile handle for a variety of chemical modifications, most notably through cross-coupling and substitution reactions.

Cross-Coupling Reactions, such as Suzuki-Miyaura Coupling

The bromine atom is an effective leaving group in palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. researchgate.net This reaction involves the coupling of the bromo-isoxazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.govrsc.org This method is highly efficient for forming carbon-carbon bonds and is widely used to synthesize biaryl and other complex molecular architectures. researchgate.netresearchgate.net The electron-withdrawing nature of the aldehyde group can enhance the rate of oxidative addition in the catalytic cycle. The use of bulky phosphine (B1218219) ligands is often essential to suppress the formation of ketone byproducts. researchgate.net

Nucleophilic Aromatic Substitution Reactions

The bromine atom on the electron-deficient isoxazole ring can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgbyjus.com The rate of these reactions is enhanced by the presence of the electron-withdrawing aldehyde group. masterorganicchemistry.com This pathway allows for the introduction of a wide range of functional groups, including:

Alkoxides and Phenoxides: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) can yield the corresponding ethers. nih.gov

Amines: Amines can displace the bromine to form amino-isoxazole derivatives.

Thiols: Thiols can be used to introduce sulfur-containing functional groups.

The general mechanism for SNAr reactions involves the addition of the nucleophile to the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion. libretexts.org

Modifications at the Isoxazole Ring System

The isoxazole ring of this compound is a versatile scaffold that allows for a variety of chemical modifications. The presence of the bromine atom at the 3-position and the inherent reactivity of the isoxazole nucleus provide multiple avenues for derivatization. These modifications are crucial for synthesizing a diverse range of compounds, particularly for applications in medicinal chemistry and materials science. Strategies for altering the isoxazole core can be broadly categorized into the interconversion of existing functional groups and the introduction of new substituents through advanced synthetic methodologies.

Functional Group Interconversions on the Isoxazole Core

Functional group interconversions on the isoxazole core of this compound primarily involve reactions of the bromine substituent. The bromine atom at the C-3 position is susceptible to nucleophilic substitution, allowing for its replacement with a variety of other functional groups. This reactivity is a key feature for creating analogues with different electronic and steric properties.

Common nucleophilic substitution reactions involve reagents like sodium azide (B81097) or potassium cyanide to introduce azido (B1232118) or cyano groups, respectively. These transformations open up further synthetic possibilities; for instance, an azido group can be reduced to an amine, or a cyano group can be hydrolyzed to a carboxylic acid.

Another significant interconversion involves the aldehyde group at the C-5 position, which can be oxidized to a carboxylic acid, yielding 3-bromo-5-isoxazolecarboxylic acid. google.com This acid can then be converted into esters, amides, or acid chlorides. The acid chloride derivative, in particular, is a reactive intermediate for creating compounds like 3-bromo-5-acetyl-isoxazole through reaction with organometallic reagents. google.com Conversely, reduction of the C-5 aldehyde using agents like sodium borohydride produces the corresponding alcohol, 3-bromo-5-isoxazolecarbinol.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Potassium Cyanide | 3-Cyano-5-isoxazolecarboxaldehyde | Nucleophilic Substitution |

| This compound | Sodium Azide | 3-Azido-5-isoxazolecarboxaldehyde | Nucleophilic Substitution |

| This compound | Potassium Permanganate | 3-Bromo-5-isoxazolecarboxylic acid | Oxidation |

| This compound | Sodium Borohydride | (3-Bromo-isoxazol-5-yl)methanol | Reduction |

| 3-Bromo-5-isoxazolecarboxylic acid | Thionyl Chloride | 3-Bromo-5-isoxazolecarbonyl chloride | Acyl Halogenation |

This table presents examples of functional group interconversions based on established chemical principles and reactions of similar compounds. google.com

Strategies for Further Functionalization of the Isoxazole Nucleus

Beyond the interconversion of existing groups, the isoxazole nucleus of this compound can be further functionalized, most notably through palladium-catalyzed cross-coupling reactions. nih.govuwindsor.ca These methods are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the molecular diversity achievable from this starting material.

The Suzuki-Miyaura coupling is a prominent example, where the bromine atom at the C-3 position is reacted with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, or alkyl groups at the C-3 position, effectively replacing the bromine atom. uwindsor.ca The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, can also be employed to introduce alkenyl, alkynyl, and nitrogen-based functional groups, respectively. The choice of catalyst, ligands, base, and solvent is critical for optimizing reaction conditions and achieving high yields. nih.govuwindsor.ca For instance, the use of bulky phosphine ligands can enhance the efficiency of the catalytic cycle. nih.gov These strategies are fundamental in constructing complex molecules, including 3,5-diaryl isoxazole derivatives, which have been investigated for their potential as anticancer agents. nih.gov

| Reaction Name | Coupling Partner | Introduced Group | Catalyst System (Example) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Aryl group | Pd(PPh₃)₄ / Base |

| Heck Coupling | Alkene | Alkenyl group | Pd(OAc)₂ / Ligand / Base |

| Sonogashira Coupling | Terminal alkyne | Alkynyl group | Pd-Cu / Base |

| Buchwald-Hartwig Amination | Amine | Amino group | Pd-catalyst / Ligand / Base |

This table summarizes key palladium-catalyzed cross-coupling reactions applicable for the functionalization of the 3-bromo-isoxazole core. nih.govuwindsor.cayoutube.comnih.gov

Application As a Building Block in Advanced Organic Synthesis

The inherent reactivity of 3-Bromo-5-isoxazolecarboxaldehyde makes it an invaluable tool for synthetic chemists. The aldehyde group readily participates in a wide range of chemical transformations, including condensations, multicomponent reactions, and reductions, while the bromine atom can be utilized in various cross-coupling reactions to introduce further molecular complexity.

Utility in the Synthesis of Biologically Active Scaffolds

The isoxazole (B147169) nucleus is a common feature in a multitude of compounds exhibiting a broad spectrum of biological activities. This compound serves as a key starting material for the synthesis of novel isoxazole derivatives with potential therapeutic applications.

While direct examples of marketed drugs derived from this compound are not extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore. The aldehyde functionality of this compound can be readily converted into various other functional groups, such as amines, alcohols, and carboxylic acids, which are crucial for interacting with biological targets. For instance, the aldehyde can undergo reductive amination to introduce substituted amine moieties, a common strategy in drug discovery to enhance binding affinity and pharmacokinetic properties. Furthermore, the bromine atom can be exploited in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl or alkynyl groups, thereby expanding the chemical space and allowing for the synthesis of diverse libraries of compounds for biological screening.

| Reaction Type | Functional Group Transformation | Potential Application in Medicinal Chemistry |

| Reductive Amination | Aldehyde to Amine | Introduction of diverse side chains for target binding |

| Wittig Reaction | Aldehyde to Alkene | Carbon-carbon bond formation for scaffold extension |

| Grignard Reaction | Aldehyde to Secondary Alcohol | Creation of chiral centers and new functional groups |

| Suzuki Coupling | Bromine to Aryl/Heteroaryl | Introduction of aromatic systems for pi-stacking interactions |

| Sonogashira Coupling | Bromine to Alkynyl | Linear extension of the molecular scaffold |

The isoxazole ring is also a key component in a number of commercially successful agrochemicals, particularly herbicides. Although specific herbicides directly synthesized from this compound are not prominently featured in available literature, the compound's reactive handles make it a plausible precursor for the synthesis of novel herbicidal candidates. The development of new herbicides often involves the synthesis and screening of large libraries of compounds containing privileged scaffolds like the isoxazole ring. The aldehyde and bromine functionalities of this compound provide the necessary anchor points for the combinatorial synthesis of such libraries, enabling the rapid exploration of structure-activity relationships.

Precursor for Complex Heterocyclic Architectures

The reactivity of both the aldehyde and the bromine atom on the isoxazole ring of this compound allows for its use as a precursor in the construction of more elaborate heterocyclic systems.

The aldehyde group of this compound can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, condensation of the aldehyde with a suitably positioned nucleophile on a side chain attached at the 3-position (after displacement of the bromine) could lead to the formation of isoxazolo-fused pyridines, pyrimidines, or other heterocyclic rings. While specific examples utilizing this compound are not readily found in the literature, the general strategy of using ortho-functionalized aldehydes for the synthesis of fused heterocycles is a well-established synthetic methodology.

This compound is an ideal starting material for the synthesis of multi-functionalized isoxazoles. The aldehyde and bromine can be reacted sequentially and chemoselectively to introduce different substituents at the 5- and 3-positions of the isoxazole ring, respectively. For instance, the aldehyde can be protected, followed by a cross-coupling reaction at the bromine position, and then deprotection and subsequent reaction of the aldehyde. This stepwise functionalization allows for the precise installation of various chemical moieties, leading to the creation of highly decorated isoxazole derivatives with tailored properties for applications in materials science or as complex ligands for catalysis.

| Reaction Sequence | Resulting Functionalities |

| 1. Aldehyde protection 2. Suzuki coupling 3. Deprotection | Aryl group at C3, Aldehyde at C5 |

| 1. Wittig reaction 2. Sonogashira coupling | Alkene at C5, Alkynyl group at C3 |

| 1. Reduction of aldehyde to alcohol 2. Etherification 3. Heck coupling | Alkoxy group at C5, Alkenyl group at C3 |

Catalytic Applications of Isoxazole-Derived Ligands and Complexes

The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions, making isoxazole derivatives attractive candidates for the development of novel ligands in catalysis.

The aldehyde group of this compound provides a convenient handle for the synthesis of Schiff base ligands. Condensation of the aldehyde with various primary amines leads to the formation of imines, which can then act as bidentate or multidentate ligands for a variety of transition metals. The electronic properties of the resulting metal complexes can be fine-tuned by varying the substituents on the amine and by modifying the isoxazole ring through reactions at the bromine position. While the catalytic applications of ligands specifically derived from this compound are an emerging area of research, the broader class of isoxazole-containing Schiff base metal complexes has shown promise in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The development of chiral amines for the condensation step could also lead to the synthesis of chiral isoxazole-based ligands for asymmetric catalysis.

Formation of Metal Complexes, such as Palladium Complexes

The isoxazole moiety, with its nitrogen and oxygen heteroatoms, presents potential coordination sites for metal ions. Research has demonstrated that isoxazole derivatives can indeed act as ligands, forming stable complexes with transition metals like palladium. researchgate.net The synthesis of such complexes is a critical first step in the development of new catalysts.

While specific studies detailing the formation of a palladium complex directly from this compound are not widely documented in publicly available literature, the general principles of coordination chemistry suggest a plausible pathway. The nitrogen atom of the isoxazole ring is the most likely site for coordination to a palladium(II) center, such as palladium(II) chloride (PdCl₂). The reaction would typically involve mixing the isoxazole ligand with a palladium salt in a suitable solvent.

In related research, other functionalized isoxazoles have been successfully used to synthesize palladium complexes. For instance, Schiff bases derived from isoxazole-containing aldehydes have been shown to readily form complexes with palladium(II) chloride. researchgate.net This suggests that this compound could either coordinate directly or be first converted into a more complex ligand, such as an imine or an oxime, before complexation. For example, a study describes the synthesis of a trans-dichloropalladium(II) complex using two 5-(p-tolyl)isoxazol-3-amine ligands, which were prepared from a 5-(p-tolyl)isoxazole-3-carbaldehyde oxime precursor. researchgate.net

The general synthetic approach for forming a palladium complex with an isoxazole-based ligand can be outlined as follows:

| Step | Description | Reactants | Product |

| 1 | Ligand Synthesis/Modification (Optional) | This compound, Primary Amine | Schiff Base Ligand |

| 2 | Complexation | Isoxazole-based Ligand, Palladium(II) Salt (e.g., PdCl₂) | Palladium(II)-Isoxazole Complex |

This table illustrates a generalized pathway for the formation of palladium complexes from isoxazole derivatives.

Investigation of Catalytic Activity, for instance in Suzuki Reactions

Palladium complexes are renowned for their catalytic prowess in a variety of cross-coupling reactions, with the Suzuki-Miyaura reaction being one of the most prominent for the formation of carbon-carbon bonds. mdpi.comtcichemicals.com The catalytic activity of a palladium complex is heavily influenced by the nature of the ligands coordinated to the metal center. These ligands can affect the solubility, stability, and reactivity of the catalyst.

Substituted isoxazoles and isothiazoles are known to form complexes with palladium(II) that possess high catalytic activity in cross-coupling reactions, often performed in aqueous media. researchgate.net The investigation of the catalytic activity of a newly synthesized palladium-isoxazole complex would typically involve a model Suzuki reaction. This would entail coupling an aryl halide with an arylboronic acid in the presence of a base and the palladium complex as the catalyst.

A representative Suzuki-Miyaura reaction to test the catalytic activity is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Aryl Halide (e.g., 4-Bromoacetophenone) | Arylboronic Acid (e.g., Phenylboronic Acid) | Palladium-Isoxazole Complex | K₂CO₃ or Cs₂CO₃ | Water, DME, or Dioxane | Biphenyl Derivative |

The efficiency of the catalyst is evaluated based on the yield of the biphenyl product and the turnover number (TON) and turnover frequency (TOF) of the catalyst. Research on palladium complexes with isoxazole-derived ligands has shown them to be effective catalysts for Suzuki-Miyaura reactions, sometimes with very low palladium loading. researchgate.net For instance, a palladium(II) complex with 5-(p-tolyl)isoxazol-3-amine ligands demonstrated high turnover numbers in neat water under an air atmosphere. researchgate.net

Advanced Characterization and Analytical Methodologies for Isoxazole Compounds

Spectroscopic Validation Techniques

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Bromo-5-isoxazolecarboxaldehyde by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies, such as ¹H, ¹³C, and APT

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aldehydic proton and the proton on the isoxazole (B147169) ring. The aldehydic proton (CHO) would likely appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The isoxazole ring proton at the 4-position would also be expected to present as a singlet, with a chemical shift influenced by the adjacent bromo and carboxaldehyde substituents.

¹³C NMR: The ¹³C NMR spectrum would provide insights into the carbon skeleton. Key expected signals include the carbonyl carbon of the aldehyde group (typically in the range of δ 185-200 ppm), and the carbons of the isoxazole ring. The carbon atom bonded to the bromine (C3) would show a characteristic chemical shift, and the other ring carbons (C4 and C5) would also have distinct resonances.

APT (Attached Proton Test): An APT experiment would help differentiate between carbon atoms based on the number of attached protons. The CH groups (C4 of the ring and the aldehyde carbon) would show positive signals, while quaternary carbons (C3 and C5) would exhibit negative signals, aiding in the definitive assignment of the carbon resonances.

As of the latest available data, specific, experimentally determined NMR data for this compound has not been published in peer-reviewed literature. The expected chemical shifts are based on general principles of NMR spectroscopy and data for analogous structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to display key absorption bands confirming its structure.

A prominent feature would be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1680-1715 cm⁻¹. Additionally, C-H stretching vibrations for the aldehyde and the isoxazole ring would be present. The C=N stretching of the isoxazole ring would also give a characteristic band. The presence of the C-Br bond would be indicated by a stretching vibration in the lower frequency region of the spectrum.

Detailed experimental IR spectral data for this compound is not currently available in public scientific databases.

Mass Spectrometry Techniques, including MALDI-TOF, for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns. For this compound (C₄H₂BrNO₂), the expected exact mass is approximately 174.927 g/mol .

High-resolution mass spectrometry (HRMS) would be able to confirm the molecular formula with high accuracy. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) could be employed for the analysis of this compound, particularly if it were part of a larger molecular complex or library of compounds. The fragmentation pattern in the mass spectrum would be expected to show the loss of the bromine atom, the formyl group, and other characteristic fragments of the isoxazole ring, which would further support the proposed structure. While some fullerene-fused isoxazole derivatives have been characterized using MALDI-TOF, specific data for this compound is not documented. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the conjugated isoxazole ring and the carbonyl group. The position and intensity of these bands are sensitive to the solvent and the substituents on the ring. For instance, the synthesis of 3-bromoisothiazole-5-carboxylic acid, a related compound, reported a λmax of 284 nm in dichloromethane, indicative of the intact heterocyclic ring. mdpi.com Similar studies on isoxazole derivatives could provide a comparative basis for analyzing the electronic structure of this compound, though specific experimental data for the title compound is not available.

Crystallographic Studies for Solid-State Structure Determination, such as X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity of atoms in this compound, as well as information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While the crystal structures of some substituted isoxazoles and related oxazole (B20620) derivatives have been reported, a search of crystallographic databases reveals that no single-crystal X-ray diffraction data for this compound has been deposited. researchgate.net

Electrochemical Characterization of Isoxazole Derivatives

The electrochemical behavior of isoxazole derivatives can be investigated using techniques such as cyclic voltammetry (CV). derpharmachemica.comnih.gov These studies provide insights into the oxidation and reduction potentials of the molecule, which are related to its electronic properties and reactivity. derpharmachemica.com

In a typical CV experiment, the isoxazole derivative would be dissolved in a suitable solvent containing a supporting electrolyte, and the potential would be swept between defined limits. The resulting voltammogram would show peaks corresponding to oxidation and reduction events. The analysis of these peaks can provide information about the reversibility of the electrochemical processes and the stability of the resulting radical ions. electrochemsci.org For example, studies on other isoxazole derivatives have been conducted in acetonitrile (B52724) solution with a supporting electrolyte, revealing their oxidation and reduction potentials. nih.gov While these studies establish a methodology for characterization, specific electrochemical data for this compound has not been reported. derpharmachemica.comnih.gov

Cyclic Voltammetry and Chronoamperometry in Mechanistic Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques employed to investigate the mechanisms of chemical reactions, including those involving isoxazole compounds. rsc.orgresearchgate.net These methods provide valuable insights into the electron transfer processes, reaction kinetics, and the stability of intermediates, which are crucial for optimizing existing synthetic protocols and designing new ones. rsc.org

In the context of isoxazole chemistry, CV can be utilized to determine the redox potentials of substituted isoxazoles, revealing how different functional groups on the isoxazole ring influence its electronic properties and reactivity. rsc.org By systematically varying parameters such as the scan rate, reactant concentrations, and temperature, researchers can elucidate the nature of the electrochemical process, whether it is a simple electron transfer or a more complex mechanism involving coupled chemical reactions. researchgate.net For instance, the reversibility of a redox event, indicated by the separation of anodic and cathodic peak potentials (ΔEp), can suggest the stability of the generated radical ions. A quasi-reversible or irreversible process often points to a subsequent chemical reaction of the electrochemically generated species.

Chronoamperometry, on the other hand, involves stepping the potential of the working electrode from a value where no reaction occurs to a potential where the electrochemical reaction is diffusion-controlled, and measuring the resulting current as a function of time. This technique is particularly useful for studying the kinetics of coupled chemical reactions that follow the initial electron transfer. The shape of the current-time transient can be analyzed to determine the rate constants of these follow-up reactions.

For a hypothetical study on this compound, a series of CV experiments could be designed to probe its electrochemical behavior. The data could be presented as follows:

Table 1: Hypothetical Cyclic Voltammetry Data for this compound

| Scan Rate (V/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | Peak Separation (ΔEp) (mV) | Anodic Peak Current (Ipa) (µA) | Cathodic Peak Current (Ipc) (µA) | Ipc/Ipa Ratio |

|---|---|---|---|---|---|---|

| 0.05 | 1.25 | 1.18 | 70 | 5.2 | 4.9 | 0.94 |

| 0.10 | 1.26 | 1.17 | 90 | 7.3 | 6.7 | 0.92 |

| 0.20 | 1.28 | 1.15 | 130 | 10.4 | 9.1 | 0.88 |

| 0.40 | 1.31 | 1.12 | 190 | 14.8 | 12.3 | 0.83 |

Note: This data is illustrative and intended to represent a typical outcome for an electrochemical study on a substituted isoxazole.

The increasing peak separation (ΔEp) and the decreasing ratio of cathodic to anodic peak currents (Ipc/Ipa) with increasing scan rate would suggest a quasi-reversible electron transfer followed by a chemical reaction (an EC mechanism). Chronoamperometric studies could then be employed to quantify the kinetics of this follow-up reaction.

Controlled Potential Coulometry for Electron Transfer Analysis

Controlled potential coulometry, also known as bulk electrolysis, is a fundamental electrochemical technique used to determine the number of electrons transferred in a redox reaction and to synthesize products on a preparative scale. This method involves holding the potential of the working electrode at a constant value, typically just past the peak potential of the analyte as determined by cyclic voltammetry, and monitoring the total charge (in coulombs) that passes through the cell over time.

The number of electrons (n) transferred per molecule of the substrate can be calculated using Faraday's law:

Q = nFN

where:

Q is the total charge passed (coulombs)

n is the number of electrons transferred per molecule

F is the Faraday constant (96,485 C/mol)

N is the number of moles of the reactant electrolyzed

A typical controlled potential coulometry experiment for this compound would involve setting the potential at a value sufficient to ensure the complete electrolysis of the starting material. The current would decay over time as the reactant is consumed. The experiment is considered complete when the current reaches a steady, low value, indicating that the starting material has been fully converted. The total charge passed is then used to calculate the 'n' value.

Table 2: Hypothetical Controlled Potential Coulometry Data for the Reduction of this compound

| Parameter | Value |

|---|---|

| Initial Mass of Reactant | 50.0 mg |

| Molecular Weight | 190.96 g/mol |

| Moles of Reactant (N) | 2.62 x 10⁻⁴ mol |

| Applied Potential | -1.50 V (vs. Ag/AgCl) |

| Total Charge Passed (Q) | 50.5 C |

Note: This data is illustrative. The applied potential would be determined from prior cyclic voltammetry experiments.

An 'n' value of 2.00 in this hypothetical experiment would strongly suggest that the electrochemical reduction of this compound involves the transfer of two electrons per molecule. This information, combined with the identification of the electrolysis product(s) through techniques like NMR and mass spectrometry, would provide a comprehensive understanding of the reaction mechanism. Such mechanistic insights are vital for the rational design of electrosynthetic routes to novel isoxazole derivatives. rsc.orgrsc.org

Computational and Theoretical Studies in Isoxazole Chemistry

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structure and behavior of molecules. For 3-Bromo-5-isoxazolecarboxaldehyde, understanding its preferred three-dimensional arrangement, or conformation, is crucial as it dictates how the molecule interacts with other reagents or biological targets.

Conformational analysis aims to identify the stable conformers (rotational isomers) of a molecule and the energy barriers between them. The key rotatable bond in this compound is the C-C bond connecting the aldehyde group to the isoxazole (B147169) ring. Rotation around this bond gives rise to different spatial orientations of the aldehyde group relative to the ring.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to calculate the potential energy surface of the molecule as a function of this rotation. While no specific conformational analysis studies for this compound are publicly available, the methodology can be described. A typical study would involve:

Systematic Rotor Search: The dihedral angle (O=C-C=N) would be systematically rotated (e.g., in 10° increments), and the energy of each resulting conformation would be calculated.

Geometry Optimization: The geometries of low-energy conformations identified in the initial scan are then fully optimized to find the exact energy minima.

Energy Profile: The results are plotted as energy versus the dihedral angle, revealing the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima).

For similar aromatic aldehydes, two planar conformers are often found to be the most stable, with the carbonyl group being either syn or anti to the ring's heteroatoms. Spectroscopic techniques, such as Nuclear Overhauser Effect (NOESY) NMR, can be used experimentally to validate the computationally predicted predominant conformers in solution. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, provide detailed information about a molecule's electronic structure. Methods like Density Functional Theory (DFT) are widely used to predict various properties of this compound.

Electronic Properties: Calculations can determine the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential.

Electron Distribution: The electronegative oxygen and nitrogen atoms in the isoxazole ring, along with the bromine and aldehyde oxygen atoms, create a distinct electronic landscape. The aldehyde group is a strong electron-withdrawing group, which significantly influences the ring's aromaticity and reactivity.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is likely localized around the aldehyde carbon and the C=N bond of the isoxazole, indicating these are the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map would visually show electron-rich regions (negative potential, likely around the carbonyl oxygen and ring nitrogen) and electron-poor regions (positive potential, likely around the aldehyde carbon and the hydrogen atom of the aldehyde). This map is invaluable for predicting sites of non-covalent interactions.

Reactivity Prediction: The aldehyde group is an electrophilic center, making it susceptible to nucleophilic addition. The bromine atom at the 3-position can be replaced via nucleophilic aromatic substitution, although this is generally difficult on an electron-deficient ring unless activated. Quantum calculations can quantify the activation energies for these potential reactions, helping to predict which transformations are more likely to occur under specific conditions.

Chemo- and Regioselectivity Predictions in Synthetic Pathways

Many synthetic routes to isoxazoles, such as the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, can result in multiple products (regioisomers). Computational chemistry is a key tool for predicting the chemo- and regioselectivity of these reactions before they are attempted in the lab. nih.govrsc.org

For the synthesis of the 3-bromo-5-substituted isoxazole core, a common method involves the cycloaddition of a bromo-substituted nitrile oxide with a terminal alkyne bearing the precursor to the carboxaldehyde group. The reaction can yield two different regioisomers: the 3,5-disubstituted product (desired) and the 3,4-disubstituted product.

Computational models, particularly DFT, can be used to:

Model the Transition States: The geometries and energies of the transition states leading to both possible regioisomers are calculated.

Calculate Activation Energies: The difference in energy between the reactants and each transition state gives the activation energy (ΔE‡) for each pathway.

Predict the Major Product: According to transition state theory, the pathway with the lower activation energy will be faster and thus yield the major product.

Studies on related systems have shown that both steric and electronic (orbital) factors, which can be dissected computationally, govern the regiochemical outcome. nih.gov While experimental conditions like the choice of solvent and catalyst can influence selectivity, computational predictions provide a fundamental understanding of the inherent reactivity of the molecules. nih.gov

Bioconjugational Computational Approaches for Protein Modification

Bioconjugation is the process of covalently linking a molecule to a biomolecule, such as a protein. This compound possesses a reactive aldehyde group, a "warhead" that can be used to modify proteins. Aldehydes can react with nucleophilic amino acid residues, most notably the ε-amino group of lysine (B10760008), to form a Schiff base, which can be further stabilized by reduction.

Computational approaches are vital for predicting and understanding these modification events. mdpi.com

Molecular Docking: Before a covalent bond forms, the molecule must first bind non-covalently to the protein surface. Molecular docking simulations can predict the preferred binding pose of this compound in the active site or on the surface of a target protein. This helps identify which lysine (or other nucleophilic) residues are spatially close enough to the aldehyde group for a reaction to occur.

Molecular Dynamics (MD) Simulations: Once a potential binding pose is identified, MD simulations can be run to study the stability of the non-covalent complex in a simulated physiological environment. nih.gov These simulations track the movements of all atoms over time, providing insights into the flexibility of the protein and the ligand, and the key interactions (like hydrogen bonds) that stabilize the complex.

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the actual covalent bond-forming reaction, QM/MM methods can be used. The reactive site (the aldehyde and the amino acid side chain) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more efficient molecular mechanics. This allows for the calculation of the reaction pathway and activation energy for the covalent modification of the protein.

These computational tools enable the rational design of isoxazole-based probes for site-selective protein modification, which is crucial for applications in chemical biology and drug development. manchester.ac.uk

Structure-Activity Relationship Modeling, including Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. mdpi.comresearchgate.net

CoMFA works by aligning a set of molecules with known activities and then calculating their steric and electrostatic fields at thousands of points on a 3D grid surrounding them. A statistical method, Partial Least Squares (PLS), is then used to generate a mathematical equation that correlates the variations in these fields with the variations in biological activity.

While no specific CoMFA study on this compound has been published, studies on other series of isoxazole derivatives have successfully used this approach to understand what structural features are important for their activity, for instance, as COX inhibitors or anticancer agents. nih.govresearchgate.net

The output of a CoMFA study is typically:

A Statistical Model: This includes parameters that indicate its predictive power, such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² (typically > 0.5) suggests a model with good predictive ability.

Contour Maps: These are 3D visualizations that show where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity. For example, a map might show that a bulky group is favored in one region (a green contour) or that an electronegative group is favored in another (a red contour).

These maps provide a clear and intuitive guide for designing new, more potent molecules. For this compound, a CoMFA study would help to understand the importance of the bromo and aldehyde substituents at their respective positions for a given biological target.

Table 1: Representative Statistical Results from 3D-QSAR Studies on Heterocyclic Derivatives This table presents data from studies on related classes of compounds to illustrate the typical output of CoMFA/CoMSIA analyses.

| Model | Compound Series | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (r²_pred) | Steric Contribution | Electrostatic Contribution | Reference |

| CoMFA | Thieno-pyrimidine Derivatives | 0.818 | 0.917 | 0.794 | 67.7% | 32.3% | mdpi.com |

| CoMSIA | Thieno-pyrimidine Derivatives | 0.801 | 0.897 | 0.762 | 29.5% | 29.8% | mdpi.com |

| CoMFA | 1,5-Diarylpyrazoles | 0.659 | 0.988 | N/A | 62.5% | 37.5% | mdpi.com |

| CoMFA | Aryloxypropanolamines | N/A | 0.993 | 0.865 | N/A | N/A | nih.gov |

Note: N/A indicates data not available in the cited source. CoMSIA models also include hydrophobic, H-bond donor, and H-bond acceptor fields, which are not shown here for brevity.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govnih.govrsc.org While effective, these methods can sometimes be limited by factors such as the availability of starting materials, reaction conditions, and the generation of waste. Consequently, a major focus of current research is the development of more efficient and sustainable synthetic routes.

Recent advancements include the exploration of metal-free synthesis pathways to circumvent the costs, toxicity, and disposal issues associated with metal catalysts. rsc.org Green chemistry approaches are also gaining traction, with an emphasis on the use of environmentally benign solvents like water and milder reaction conditions. mdpi.com For instance, some methods now employ microwave assistance or ultrasonication to accelerate reactions and improve yields. nih.govrsc.org Researchers are also investigating one-pot cascade reactions that combine multiple synthetic steps into a single, streamlined process, further enhancing efficiency. nih.govrsc.org The use of supported catalysts, such as amine-functionalized cellulose, is another promising strategy for creating reusable and eco-friendly catalytic systems. mdpi.com

Exploration of New Chemical Transformations of the Isoxazole Moiety

The isoxazole ring is not merely a static component of a molecule; it is a reactive entity capable of undergoing various chemical transformations to yield new and diverse structures. Research in this area is focused on expanding the synthetic utility of the isoxazole core.

One area of interest is the photochemical rearrangement of isoxazoles into their oxazole (B20620) isomers, a transformation that can be facilitated in a continuous flow process. acs.org This method allows for the rapid and mild synthesis of a variety of oxazole products. Another avenue of exploration involves the transformation of N-(isoxazol-4-yl)thioureas into functionalized thiazoles, demonstrating the potential to convert the isoxazole ring into other important heterocyclic systems. capes.gov.br Furthermore, the isoxazole moiety can be subjected to reactions such as halogenation, for instance, the iodination at the 4-position, to create intermediates for further synthetic manipulations. mdpi.com These transformations open up new possibilities for creating complex molecular architectures based on the isoxazole template.

Expansion of Applications in Chemical Biology and Material Sciences

The unique structural and electronic properties of isoxazole derivatives make them attractive candidates for applications beyond traditional medicinal chemistry. In the realm of chemical biology, isoxazoles are being investigated as probes to study biological processes. For example, they are used in the study of enzyme inhibition and protein interactions. The ability of the isoxazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component in the design of molecules that can selectively bind to biological targets. nih.gov

In material sciences, the focus is on harnessing the photophysical properties of isoxazole-containing compounds. Researchers are exploring the development of fluorescent small molecules based on isoxazole and pyrazole (B372694) rings. mdpi.com These compounds can exhibit interesting properties such as aggregation-induced emission (AIE), where their fluorescence intensity increases in the aggregated state. mdpi.com Such materials have potential applications in areas like organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Advanced Ligand Design for Targeted Biological Interactions

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov A key area of ongoing research is the design of novel isoxazole-based ligands with high affinity and selectivity for specific biological targets. This involves a deep understanding of structure-activity relationships (SAR), which delineates how the chemical structure of a molecule influences its biological activity. nih.gov

By strategically modifying the substituents on the isoxazole ring, chemists can fine-tune the pharmacological properties of a compound to enhance its efficacy and reduce off-target effects. nih.govmdpi.com For instance, the introduction of different functional groups can modulate a molecule's ability to interact with key residues in a protein's active site. acs.orgnih.gov This approach is being used to develop new inhibitors for a variety of targets, including enzymes like cyclooxygenases (COX) and protein kinases. frontiersin.orgnih.gov The goal is to create next-generation therapeutics with improved potency and safety profiles.

Integration of Artificial Intelligence and Machine Learning in Isoxazole Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical synthesis. These powerful computational tools are being increasingly applied to isoxazole research to accelerate the pace of innovation.

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-isoxazolecarboxaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves cyclization reactions between nitrile oxides and alkynes. For example, nitrile oxide precursors derived from brominated benzaldehyde derivatives can react with terminal alkynes under controlled temperatures (e.g., 60–80°C) to form the isoxazole core . Optimization may include adjusting solvent polarity (e.g., THF vs. DCM), stoichiometry of reagents, and reaction time. Thin-layer chromatography (TLC) is recommended to monitor intermediate formation and purity .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to confirm regiochemistry and substituent positions.

- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis.

- HPLC with UV detection to assess purity (>95% is typical for research-grade material) . Note: Commercial suppliers often omit analytical data, requiring independent verification .

Q. What safety precautions are essential when handling this compound?

- Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of volatile byproducts.

- Store in a cool, dry environment away from oxidizing agents. Refer to SDS guidelines for brominated heterocycles, which highlight flammability (e.g., WGK 3 classification) and incompatibility with strong bases .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings for aryl-aryl bond formation. For example, palladium-catalyzed coupling with boronic acids can yield biaryl derivatives, useful in medicinal chemistry. Kinetic studies suggest that electron-withdrawing groups (e.g., the aldehyde at position 5) enhance oxidative addition rates in Pd(0)/Pd(II) cycles .

Q. What strategies mitigate competing side reactions during functionalization of the aldehyde group?

- Protection-deprotection : Convert the aldehyde to an acetal using ethylene glycol and p-TsOH to prevent nucleophilic attack during bromine substitution .

- Selective reduction : Use NaBH₄ in ethanol to reduce the aldehyde to a hydroxymethyl group without affecting the bromine .

- Monitor reaction progress via IR spectroscopy to track carbonyl (C=O) stretching frequencies (~1700 cm⁻¹) .

Q. How can computational methods aid in predicting the compound’s bioactivity?

- Molecular docking : Screen against target proteins (e.g., kinases or antimicrobial enzymes) using software like AutoDock Vina. The aldehyde group may form hydrogen bonds with active-site residues .

- QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with observed IC₅₀ values in cytotoxicity assays .

- Validate predictions with in vitro assays (e.g., MIC tests for antibacterial activity) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Thermodynamic vs. kinetic control : High-temperature conditions may favor undesired regioisomers. Use low-boiling solvents (e.g., acetone) to limit side reactions.

- Catalyst loading : Reduce Pd catalyst concentrations (<1 mol%) to minimize costs without compromising yield .

- Purification : Employ flash chromatography with gradient elution (hexane/EtOAc) to separate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。